molecular formula C18H25N5O B10993686 N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10993686
M. Wt: 327.4 g/mol
InChI Key: YFNXWSRWKLGLQF-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a tetrazole ring and a cycloheptyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Core: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the Cycloheptyl Group: The final step involves the alkylation of the benzamide with a cycloheptyl halide under basic conditions to introduce the cycloheptyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Alkylated benzamide products.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The benzamide core and cycloheptyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-4-[2-(methyl)-2H-tetrazol-5-yl]benzamide
  • N-cycloheptyl-4-[2-(ethyl)-2H-tetrazol-5-yl]benzamide
  • N-cycloheptyl-4-[2-(butyl)-2H-tetrazol-5-yl]benzamide

Uniqueness

Compared to similar compounds, N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the isopropyl group on the tetrazole ring. This structural feature can influence the compound’s reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-cycloheptyl-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H25N5O/c1-13(2)23-21-17(20-22-23)14-9-11-15(12-10-14)18(24)19-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,19,24)

InChI Key

YFNXWSRWKLGLQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

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